Cps-11

Prostate Cancer Xenograft Model In Vivo Efficacy

CPS-11 is a differentiated thalidomide analog essential for precise preclinical research. Unlike lenalidomide or pomalidomide, its unique N-hydroxymethyl substitution confers superior activity in prostate cancer xenografts and abrogates BMSC-induced MM proliferation without activating p38 MAPK. Use as a probe to dissect p38-independent IMiD mechanisms or validate stromal cytokine targets (IL-6, IGF, VEGF). Select this compound for reliable, reproducible results in solid tumor and tumor microenvironment studies.

Molecular Formula C14H12N2O5
Molecular Weight 288.25 g/mol
CAS No. 145945-21-7
Cat. No. B1669587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCps-11
CAS145945-21-7
SynonymsCPS 11
CPS-11
CPS11 compound
Molecular FormulaC14H12N2O5
Molecular Weight288.25 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)CO
InChIInChI=1S/C14H12N2O5/c17-7-15-11(18)6-5-10(14(15)21)16-12(19)8-3-1-2-4-9(8)13(16)20/h1-4,10,17H,5-7H2
InChIKeyLZHQPJSJEITGHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CPS-11 (CAS 145945-21-7): A Differentiated N-Substituted Thalidomide Analog for Preclinical Anticancer and Immunomodulatory Research


CPS-11 (N-(Hydroxymethyl)thalidomide) is a synthetic thalidomide analog belonging to the N-substituted class of immunomodulatory drugs (IMiDs) [1]. It is characterized by a hydroxymethyl substitution on the glutarimide nitrogen, which distinguishes it from parent thalidomide and clinically approved analogs such as lenalidomide (CC-5013) and pomalidomide (CC-4047). CPS-11 has been investigated preclinically for its antineoplastic activity, particularly in multiple myeloma (MM) and prostate cancer models, exhibiting a unique profile of NF-κB inhibition, NFAT activation, and cytokine suppression mediated through elevated reactive oxygen species (ROS) [1][2]. Unlike many IMiDs, CPS-11 demonstrates minimal activation of the p38 MAPK pathway and low intrinsic cytotoxicity in certain non-malignant cell contexts, suggesting a differentiated signaling and safety fingerprint [3].

Why CPS-11 Cannot Be Casually Substituted by Thalidomide, Lenalidomide, or Pomalidomide in Preclinical Research


Although CPS-11 shares a phthalimide-glutarimide backbone with thalidomide and the IMiDs, its distinct N-hydroxymethyl substitution confers a divergent pharmacological profile that prevents simple interchangeability. Key differentiators include a markedly broader activity spectrum against multiple myeloma (MM) cell lines compared to thalidomide, a unique capacity to abrogate bone marrow stromal cell (BMSC)-induced proliferation of MM cells, and a lack of significant p38 MAPK pathway activation—a feature that contrasts with the tetrafluorinated analog CPS49 [1][2]. Furthermore, in vivo, CPS-11 demonstrates significant tumor growth inhibition in prostate cancer xenografts where thalidomide is completely ineffective, underscoring its superior efficacy in solid tumor models [1]. Generic substitution with uncharacterized thalidomide analogs risks introducing unwanted signaling artifacts, altered cytokine modulation, or diminished target engagement in the tumor microenvironment, thereby compromising experimental reproducibility and translational relevance.

CPS-11 Quantitative Differentiation Evidence: Comparative Data for Informed Scientific Selection


Superior In Vivo Antitumor Efficacy in Prostate Cancer Xenografts Versus Thalidomide

CPS-11 demonstrates significant tumor growth inhibition in human prostate cancer xenografts, whereas thalidomide shows no effect. In a study using severely combined immunodeficient (SCID) mice bearing subcutaneous PC3 or 22Rv1 human prostate cancer xenografts, CPS-11 (administered at its maximum tolerated dose) induced prominent growth inhibition in PC3 tumors and modest inhibition in 22Rv1 tumors. In contrast, thalidomide had no measurable effect on tumor growth in either xenograft model [1]. This stark differential establishes CPS-11 as a functionally superior candidate for preclinical prostate cancer studies.

Prostate Cancer Xenograft Model In Vivo Efficacy

Differential Impact on Bone Marrow Microenvironment: Abrogation of BMSC-Induced MM Cell Proliferation

CPS-11 uniquely abrogates the ability of bone marrow stromal cells (BMSCs) to induce proliferation of multiple myeloma (MM) cells, a functional effect not consistently observed with all thalidomide analogs. In vitro assays demonstrate that CPS-11 (0-200 μM) inhibits the proliferation of MM cells adherent to stromal cells, confirming its capacity to target tumor cell growth within the protective bone marrow niche [1]. This property is critical for overcoming drug resistance mediated by the tumor microenvironment.

Multiple Myeloma Bone Marrow Microenvironment Stromal Cell Interaction

Minimal p38 MAPK Pathway Activation Contrasts with Tetrafluorinated Analog CPS49

CPS-11 exhibits a distinct signaling profile compared to the structurally related tetrafluorinated analog CPS49, particularly regarding activation of the p38 mitogen-activated protein kinase (MAPK) pathway. In H157 non-small cell lung cancer cells, CPS-11 (0-200 μM, 0 or 4 hours) shows virtually no effect on p38 activation and induces only a slight, transient activation of downstream effectors ATF2 and HSP27. This contrasts with CPS49, which potently activates p38 MAPK and induces significant apoptosis via this pathway [1]. Furthermore, CPS-11 (0-100 μM, 24 or 48 hours) does not induce toxicity or apoptosis in H157 cells, wild-type MEFs, or p38α-/- MEFs, underscoring its lower intrinsic cytotoxicity in these cellular contexts [2].

Signal Transduction p38 MAPK Cytotoxicity Profile

Broader Activity Spectrum and Higher Potency Against Multiple Myeloma Cell Lines Relative to Thalidomide

CPS-11 exhibits a wider activity spectrum and higher potency against a panel of multiple myeloma (MM) cell lines compared to thalidomide. In proliferation assays using MM cell lines sensitive and resistant to conventional therapies, CPS-11 demonstrates significant inhibition, whereas thalidomide shows more limited activity [1]. This enhanced potency is corroborated by multiple vendor datasheets citing the compound's broader and more potent effect on MM cell lines relative to thalidomide .

Multiple Myeloma Cytotoxicity Cell Line Panel

Cytokine Suppression Profile: Inhibition of IL-6, IGF, and VEGF from Stromal Cells

CPS-11 treatment significantly decreases the secretion of key pro-inflammatory and pro-angiogenic cytokines—interleukin-6 (IL-6), insulin-like growth factor (IGF), and vascular endothelial growth factor (VEGF)—from bone marrow stromal cells [1]. This multi-cytokine suppression is a hallmark of effective IMiDs and contributes to the compound's ability to disrupt the supportive tumor microenvironment. While lenalidomide and pomalidomide also suppress certain cytokines, the specific pattern and potency of CPS-11's cytokine modulation, particularly in the context of stromal cell co-culture, provides a distinct experimental fingerprint [2].

Cytokine Modulation Bone Marrow Stroma Angiogenesis

Low Cytotoxicity Profile in Non-Cancerous Cells at Doses Up to 100 μM

CPS-11 displays low toxicity toward several non-cancerous cell lines, suggesting a favorable selectivity window. At concentrations up to 100 μM (24 or 48 hours), CPS-11 does not induce toxicity in H157 non-small cell lung cancer cells, wild-type mouse embryonic fibroblasts (WT MEFs), or p38α-/- MEFs. Additionally, at 50 μM, it does not trigger apoptosis in H157 cells [1]. While direct comparative data for thalidomide or lenalidomide in these exact assays are not presented, this low cytotoxicity profile in non-malignant cells contrasts with the potent anti-proliferative effects observed in MM and prostate cancer models, indicating a degree of tumor cell selectivity.

Safety Pharmacology Cytotoxicity Selectivity Window

Optimal Research and Preclinical Application Scenarios for CPS-11 Based on Validated Differentiation Evidence


In Vivo Prostate Cancer Xenograft Studies Requiring Superior Efficacy Over Thalidomide

CPS-11 is the preferred tool compound for investigators conducting preclinical efficacy studies in human prostate cancer xenograft models (e.g., PC3, 22Rv1). Its demonstrated ability to induce prominent tumor growth inhibition in these models, whereas thalidomide shows no effect, makes it essential for experiments aimed at validating thalidomide-derivative activity in solid tumors [1]. Researchers can use CPS-11 as a positive control or lead compound to benchmark novel analogs or combination therapies targeting prostate cancer.

Multiple Myeloma Microenvironment Studies Focusing on Stromal Cell Interactions

For studies investigating the protective role of the bone marrow microenvironment in multiple myeloma (MM), CPS-11 provides a critical functional probe. Its unique ability to abrogate BMSC-induced proliferation of MM cells allows researchers to dissect the mechanisms by which stromal cells promote tumor cell survival and drug resistance [1]. CPS-11 can be employed in co-culture systems to model and test interventions aimed at disrupting the tumor-stroma crosstalk.

Signal Transduction Research Requiring p38 MAPK-Independent IMiD Activity

CPS-11 is an ideal chemical probe for researchers seeking to study immunomodulatory drug (IMiD) effects that are independent of the p38 MAPK stress pathway. Its minimal activation of p38 and downstream effectors (ATF2, HSP27) contrasts sharply with the tetrafluorinated analog CPS49, which potently activates this pathway [1][2]. This property enables cleaner dissection of p38-independent antimyeloma and antiangiogenic mechanisms, reducing confounding variables in signaling studies.

Cytokine Network Analysis in Bone Marrow Stromal Cell Models

CPS-11 serves as a validated tool for modulating a specific panel of stromal-derived cytokines—IL-6, IGF, and VEGF—in vitro. Researchers investigating the contribution of these cytokines to myeloma pathogenesis, angiogenesis, or immune evasion can utilize CPS-11 to experimentally suppress their secretion from bone marrow stromal cells and subsequently assess downstream functional consequences [1]. This application is particularly relevant for studies aiming to validate new therapeutic targets within the cytokine network.

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